molecular formula C4H10BrN B3270688 (3-Bromopropyl)(methyl)amine CAS No. 53245-21-9

(3-Bromopropyl)(methyl)amine

Cat. No.: B3270688
CAS No.: 53245-21-9
M. Wt: 152.03 g/mol
InChI Key: NZWJRYHLFNPHFU-UHFFFAOYSA-N
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Description

(3-Bromopropyl)(methyl)amine is an organic compound with the molecular formula C4H10BrN It is a brominated amine, where a bromine atom is attached to the third carbon of a propyl chain, and a methyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromopropyl)(methyl)amine can be synthesized through several methods. One common approach involves the reaction of 3-bromopropylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 3-bromopropylamine and methyl iodide, are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3-Bromopropyl)(methyl)amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents like water or ethanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Products such as 3-hydroxypropyl(methyl)amine, 3-cyanopropyl(methyl)amine, or other substituted derivatives.

    Oxidation: Products such as imines or nitriles.

    Reduction: Products such as primary amines or other reduced derivatives.

Scientific Research Applications

(3-Bromopropyl)(methyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can be used in the preparation of various amine derivatives and as a reagent in organic synthesis.

    Industry: It is used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Bromopropyl)(methyl)amine depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the amine group is converted to an imine or nitrile through the loss of hydrogen atoms. In reduction reactions, the compound is converted to a primary amine or other reduced derivative through the addition of hydrogen atoms.

Comparison with Similar Compounds

    3-Bromopropylamine: Similar structure but lacks the methyl group attached to the nitrogen atom.

    N-Methylpropylamine: Similar structure but lacks the bromine atom.

    3-Chloropropylamine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: (3-Bromopropyl)(methyl)amine is unique due to the presence of both a bromine atom and a methyl group, which confer specific reactivity and properties. The bromine atom makes it a good leaving group in nucleophilic substitution reactions, while the methyl group can influence the compound’s steric and electronic properties.

Properties

IUPAC Name

3-bromo-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN/c1-6-4-2-3-5/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWJRYHLFNPHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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